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molecular formula C8H10ClNO B8298474 (5-Amino-2-chloro-4-methylphenyl)methanol

(5-Amino-2-chloro-4-methylphenyl)methanol

Cat. No. B8298474
M. Wt: 171.62 g/mol
InChI Key: FPUBUXQGTKXLJC-UHFFFAOYSA-N
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Patent
US08288552B2

Procedure details

To a solution of 5-amino-2-chloro-4-methyl-benzoic acid methyl ester (0.44 g, 2.204 mmol) in THF (5 ml) was added lithium borohydride (012 g, 5.509 mmol). The mixture was heated at reflux for three hours. The mixture was cooled to 0° C., acidified with 2N aqueous HCl, and the mixture was stirred for 10 minutes. The mixture was taken to pH7 with 2N aqueous NaOH and the product was extracted with EtOAc. The combined extracts were washed with water, brine dried over MgSO4, filtered and concentrated to dryness under reduced pressure. Purification of the crude product by flash chromatography (hexanes:EtOAc 6:4) gave 0.278 g (73%) of (5-amino-2-chloro-4-methyl-phenyl)-methanol as a white solid.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
5.509 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([CH3:11])=[CH:6][C:5]=1[Cl:12].[BH4-].[Li+].Cl.[OH-].[Na+]>C1COCC1>[NH2:10][C:8]1[C:7]([CH3:11])=[CH:6][C:5]([Cl:12])=[C:4]([CH2:3][OH:2])[CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)N)C)Cl)=O
Name
Quantity
5.509 mmol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography (hexanes:EtOAc 6:4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)CO)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.278 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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